(2-Methylthiazol-4-yl)MethanaMine
Overview
Description
(2-Methylthiazol-4-yl)MethanaMine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
C-(2-Methyl-Thiazol-4-Yl)-Methylamine, also known as 2-Methyl-1,3-thiazole-4-methylamine or (2-Methylthiazol-4-yl)MethanaMine, primarily targets the Orexin-2 Receptor (OX2R) . The OX2R is a G protein-coupled receptor found in the brain, and it plays a crucial role in regulating sleep-wake cycles .
Mode of Action
The compound acts as a high-affinity and potent antagonist of the OX2R . This means it binds to the OX2R and inhibits its function. The inhibition of OX2R leads to a decrease in the activity of orexin neurons, which are involved in wakefulness .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the orexinergic system . This system involves the production and release of orexins (also known as hypocretins), which are neuropeptides that regulate arousal, wakefulness, and appetite . By antagonizing the OX2R, the compound reduces the activity of this system, leading to changes in sleep-wake cycles .
Pharmacokinetics
This suggests that C-(2-Methyl-Thiazol-4-Yl)-Methylamine may have similar properties, allowing it to exert its effects in the brain .
Result of Action
The primary result of the compound’s action is a reduction in wakefulness and an increase in sleep . In animal studies, administration of the compound has been shown to reduce the latency to non-rapid eye movement (NREM) sleep and prolong NREM sleep time .
Action Environment
Environmental factors such as light exposure and time of day can influence the compound’s action, as these factors affect the activity of the orexinergic system . .
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAEFOHSOQKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594130 | |
Record name | 1-(2-Methyl-1,3-thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103694-26-4 | |
Record name | 1-(2-Methyl-1,3-thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-METHYLTHIAZOL-4-YL)METHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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